molecular formula C26H22FNO6S3 B405992 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B405992
M. Wt: 559.7g/mol
InChI Key: YXYYMARNNAISRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a fluorobenzoyl group, a methoxy group, and a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline core, introduction of the fluorobenzoyl group, and the construction of the dithiole ring. Common reagents used in these reactions include fluorobenzoyl chloride, methoxybenzene, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group and dithiole ring play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROBENZOYL)-3,5-DIMETHYL-4-((4-METHYLPHENYL)THIO)-1H-PYRAZOLE
  • DIMETHYL 1-(4-FLUOROBENZOYL)PYRROLO(1,2-A)QUINOLINE-2,3-DICARBOXYLATE
  • 5-(4-FLUOROBENZOYL)-12-(SUBSTITUTEDPHENYL)-3,3-DIMETHYL-3,4,5,12-TETRAHYDROBENZO[4,5]IMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE

Uniqueness

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C26H22FNO6S3

Molecular Weight

559.7g/mol

IUPAC Name

dimethyl 2-[1-(4-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)10-11-17(16)28(26)22(29)13-6-8-14(27)9-7-13/h6-12H,1-5H3

InChI Key

YXYYMARNNAISRK-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C

Origin of Product

United States

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